3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one: is a heterocyclic compound with a molecular formula of C13H10N2OS and a molecular weight of 242.3 g/mol . This compound belongs to the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 2-aminobenzamide with carbon disulfide and methyl iodide can yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the quinazolinone core or the sulfanyl group.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential cytotoxic and antimicrobial properties. It has shown promising activity against certain cancer cell lines and bacterial strains .
Medicine: The compound’s potential therapeutic applications include its use as an anticancer and antimicrobial agent. Research is ongoing to explore its efficacy and safety in clinical settings .
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various products .
Mechanism of Action
The exact mechanism of action of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its cytotoxic activity may involve the inhibition of key enzymes or the disruption of cellular processes in cancer cells . Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
2-sulfanylbenzo[g]quinazolin-4-one: Lacks the methyl group at the 3-position.
3-methylquinazolin-4-one: Lacks the sulfanyl group at the 2-position.
2-methyl-3-sulfanylquinazolin-4-one: Similar structure but different substitution pattern.
Uniqueness: 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is unique due to the presence of both the methyl and sulfanyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUJQZCOIHRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.